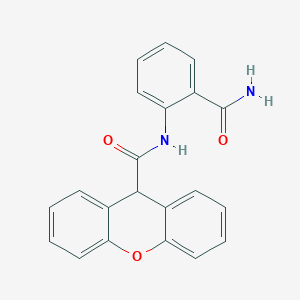![molecular formula C10H17N3O2S B11639867 (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[4-(5-metil-2-oxotetrahidrofurano-3-il)butan-2-ilideno]hidrazinocarbotioamida es un complejo compuesto orgánico que pertenece a la clase de las hidrazinocarbotioamidas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-2-[4-(5-metil-2-oxotetrahidrofurano-3-il)butan-2-ilideno]hidrazinocarbotioamida suele implicar reacciones orgánicas de varios pasos. Las materias primas suelen estar disponibles comercialmente o pueden sintetizarse mediante procedimientos conocidos. Los pasos clave pueden incluir:
- Formación del anillo tetrahidrofurano.
- Introducción del grupo metilo en la posición 5.
- Formación del grupo butan-2-ilideno.
- Acoplamiento con hidrazinocarbotioamida en condiciones específicas como temperatura, disolvente y catalizadores.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis de las reacciones químicas
Tipos de reacciones
(2E)-2-[4-(5-metil-2-oxotetrahidrofurano-3-il)butan-2-ilideno]hidrazinocarbotioamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Conversión a los óxidos correspondientes.
Reducción: Formación de derivados reducidos.
Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, son cruciales para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Química
En química, (2E)-2-[4-(5-metil-2-oxotetrahidrofurano-3-il)butan-2-ilideno]hidrazinocarbotioamida se puede utilizar como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones químicas.
Biología
En la investigación biológica, este compuesto se puede estudiar por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas. Los investigadores pueden investigar sus interacciones con los objetivos biológicos y sus efectos en los procesos celulares.
Medicina
En medicina, (2E)-2-[4-(5-metil-2-oxotetrahidrofurano-3-il)butan-2-ilideno]hidrazinocarbotioamida podría explorarse como un posible agente terapéutico. Su eficacia, seguridad y mecanismo de acción serían áreas clave de investigación.
Industria
En aplicaciones industriales, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-[4-(5-metil-2-oxotetrahidrofurano-3-il)butan-2-ilideno]hidrazinocarbotioamida implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos, lo que lleva a diversos efectos biológicos. Se requerirían estudios detallados para dilucidar las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a (2E)-2-[4-(5-metil-2-oxotetrahidrofurano-3-il)butan-2-ilideno]hidrazinocarbotioamida incluyen otras hidrazinocarbotioamidas con diferentes sustituyentes. Algunos ejemplos son:
- (2E)-2-[4-(5-metil-2-oxotetrahidrofurano-3-il)butan-2-ilideno]hidrazinocarboxamida
- Derivados de (2E)-2-[4-(5-metil-2-oxotetrahidrofurano-3-il)butan-2-ilideno]hidrazinocarbotioamida con diferentes grupos alquilo.
Unicidad
La singularidad de (2E)-2-[4-(5-metil-2-oxotetrahidrofurano-3-il)butan-2-ilideno]hidrazinocarbotioamida reside en su estructura específica, que le confiere propiedades químicas y biológicas distintivas
Propiedades
Fórmula molecular |
C10H17N3O2S |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C10H17N3O2S/c1-6(12-13-10(11)16)3-4-8-5-7(2)15-9(8)14/h7-8H,3-5H2,1-2H3,(H3,11,13,16)/b12-6+ |
Clave InChI |
AGDSNSGMKSAUDM-WUXMJOGZSA-N |
SMILES isomérico |
CC1CC(C(=O)O1)CC/C(=N/NC(=S)N)/C |
SMILES canónico |
CC1CC(C(=O)O1)CCC(=NNC(=S)N)C |
Solubilidad |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639784.png)

![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)
![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)

![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)
